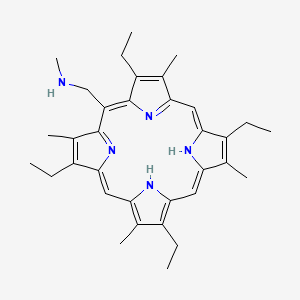
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to the porphyrin ring, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine typically involves the following steps:
Formation of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring through a series of condensation reactions involving pyrrole and aldehyde derivatives.
Substitution Reactions: The ethyl and methyl groups are introduced through substitution reactions using appropriate alkylating agents.
Methylation: The final step involves the methylation of the porphyrin ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Advanced purification techniques such as chromatography and crystallization to isolate the compound.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are crucial for its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, which have distinct properties and applications.
科学的研究の応用
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties of porphyrins and their derivatives.
Biology: Investigated for its role in biological processes such as oxygen transport and electron transfer.
Medicine: Explored for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in electron transfer reactions and bind to specific sites on proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Tetramethylethylenediamine (TMEDA): A related compound with similar structural features but different functional groups.
Ethylenediaminetetraacetic acid (EDTA): Another compound with a similar macrocyclic structure but different applications.
Coproporphyrin I tetramethyl ester: A porphyrin derivative with similar properties.
Uniqueness
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine stands out due to its specific methyl and ethyl substitutions, which confer unique electronic and steric properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C34H43N5 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC名 |
N-methyl-1-(2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-23,24-dihydroporphyrin-5-yl)methanamine |
InChI |
InChI=1S/C34H43N5/c1-10-22-19(6)28-15-32-24(12-3)21(8)33(39-32)26(17-35-9)34-25(13-4)20(7)29(38-34)16-31-23(11-2)18(5)27(36-31)14-30(22)37-28/h14-16,35-37H,10-13,17H2,1-9H3 |
InChIキー |
NQLCOWZTVUPLPB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)CC)CNC)C)CC)C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


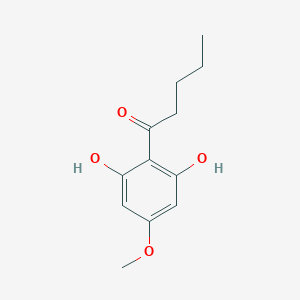
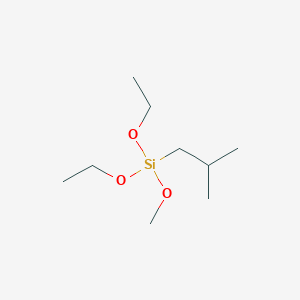
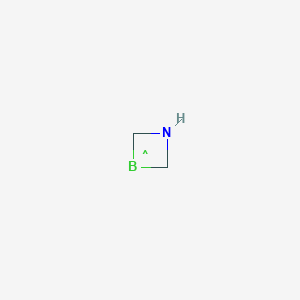
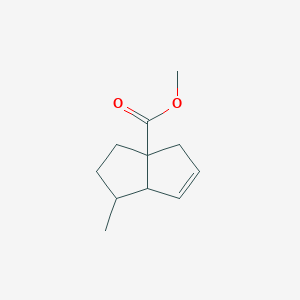
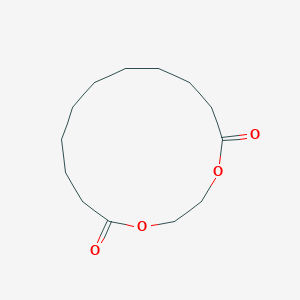
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
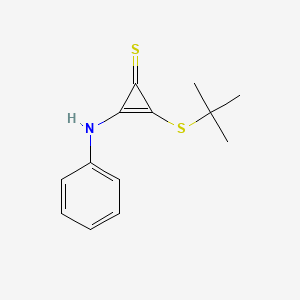
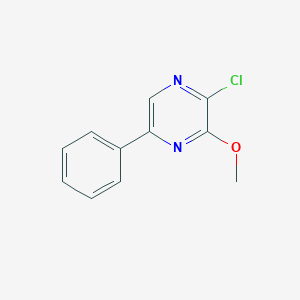
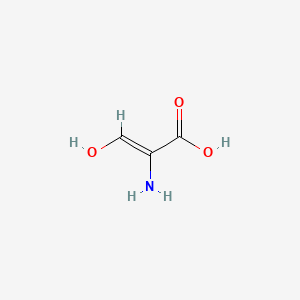
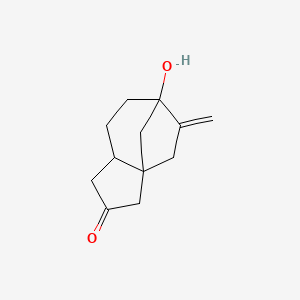
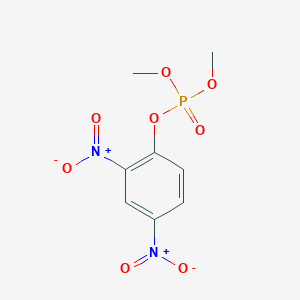
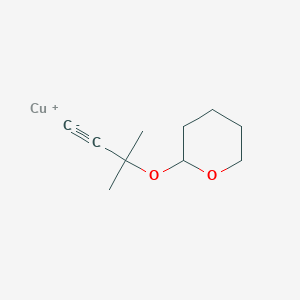
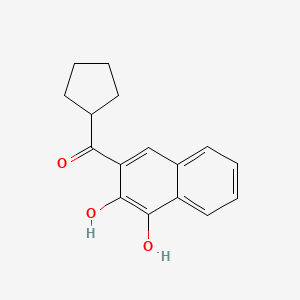
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)
